molecular formula C18H21NO2 B5057709 N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine

Cat. No.: B5057709
M. Wt: 283.4 g/mol
InChI Key: IQQSZVDAPCWOQU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine is a complex organic compound that features a benzodioxole group and a phenylbutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the reaction of 1,3-benzodioxole with a suitable alkylating agent to introduce the benzodioxol-5-ylmethyl group. This intermediate is then reacted with 4-phenylbutan-2-amine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-(1,3-benzodioxol-5-ylmethyl)-6-morpholinonicotinamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole group with a phenylbutanamine backbone sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(7-8-15-5-3-2-4-6-15)19-12-16-9-10-17-18(11-16)21-13-20-17/h2-6,9-11,14,19H,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQSZVDAPCWOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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